molecular formula C17H18N2O B5621138 2-(2,3-dihydro-1H-inden-1-yl)-N-(4-pyridinylmethyl)acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5621138
M. Wt: 266.34 g/mol
InChI Key: NTOBGZDDMYBIRZ-UHFFFAOYSA-N
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Description

The compound "2-(2,3-dihydro-1H-inden-1-yl)-N-(4-pyridinylmethyl)acetamide" belongs to a class of organic compounds known for their varied biological activities. This compound, like its analogs, is of interest in medicinal chemistry for its potential interactions with biological targets.

Synthesis Analysis

Synthetic approaches for related compounds typically involve multi-step organic reactions. For example, compounds with similar structures have been synthesized using condensation reactions, where different substituents are introduced to achieve the desired structural features (Mahyavanshi, Shukla, & Parmar, 2017).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help elucidate the compound's crystal structure and confirm the molecular configuration (Nayak et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups. For instance, the presence of an acetamide group can impact the compound's reactivity in nucleophilic substitution reactions or its ability to form hydrogen bonds (Dogruer, Unlü, Yeşilada, & Şahin, 1997).

Physical Properties Analysis

Physical properties like solubility, melting point, and boiling point are crucial for determining a compound's applicability in various applications. These properties are often related to the compound's molecular structure and can be predicted or measured through various analytical techniques.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity with other chemical agents, are essential for understanding how the compound interacts in biological systems or chemical reactions. Studies on related compounds provide insights into these interactions and can guide the development of new compounds with desired activities (Souers et al., 2005).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(19-12-13-7-9-18-10-8-13)11-15-6-5-14-3-1-2-4-16(14)15/h1-4,7-10,15H,5-6,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOBGZDDMYBIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-(4-pyridinylmethyl)acetamide

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